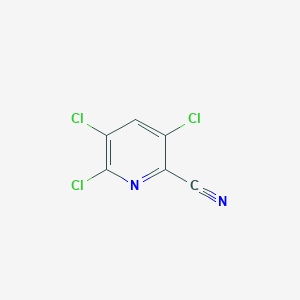

3,5,6-Trichloropyridine-2-carbonitrile

Description

Properties

IUPAC Name |

3,5,6-trichloropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl3N2/c7-3-1-4(8)6(9)11-5(3)2-10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZISAZPGPRGMRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)Cl)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30563133 | |

| Record name | 3,5,6-Trichloropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38178-74-4 | |

| Record name | 3,5,6-Trichloropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Deep Dive: Synthetic Architectures for 3,5,6-Trichloropyridine-2-carbonitrile

Topic: 3,5,6-Trichloropyridine-2-carbonitrile Synthesis Pathway Content Type: Technical Deep Dive / Whitepaper Audience: Senior Process Chemists, R&D Scientists, and Agrochemical Engineers

Executive Summary

3,5,6-Trichloropyridine-2-carbonitrile (CAS 21822-68-2) represents a critical halogenated heterocyclic scaffold in the synthesis of broad-spectrum herbicides (e.g., Triclopyr) and organophosphate insecticides (e.g., Chlorpyrifos derivatives). Its production demands rigorous control over regioselectivity, as the electron-deficient pyridine ring is prone to multiple nucleophilic attacks.

This technical guide delineates the two primary industrial and laboratory-scale synthesis pathways: Oxidative Ammoxidation (the dominant industrial route) and Nucleophilic Aromatic Substitution (

Part 1: Retrosynthetic Analysis & Strategy

The synthesis of 3,5,6-trichloropyridine-2-carbonitrile is governed by the availability of precursors and the facility's capability to handle hazardous reagents (cyanide vs. high-temperature ammonia streams).

Strategic Disconnections

-

C–C Bond Formation (

): Disconnecting the nitrile group reveals 2,3,5,6-tetrachloropyridine . This route relies on the activation of the C2 position by the ring nitrogen, allowing displacement of the chlorine atom by a cyanide nucleophile. -

Functional Group Interconversion (Ammoxidation): Disconnecting to the methyl group reveals 3,5,6-trichloro-2-methylpyridine . This route utilizes vapor-phase catalysis to convert the methyl group directly to a nitrile.

Figure 1: Retrosynthetic logic tree for 3,5,6-trichloropyridine-2-carbonitrile.

Part 2: Route A — Nucleophilic Aromatic Substitution ( )

This pathway is preferred when 2,3,5,6-tetrachloropyridine is the available feedstock. The reaction exploits the electronic deficiency of the pyridine ring.

Mechanistic Insight

In polychlorinated pyridines, the positions ortho (2,6) and para (4) to the nitrogen are activated for nucleophilic attack. While the 4-position is often reactive, the 2-position in 2,3,5,6-tetrachloropyridine is highly susceptible to attack by hard nucleophiles due to the inductive electron-withdrawing effect of the adjacent nitrogen.

Regioselectivity Control:

-

Nucleophile: Cyanide ion (

). -

Selectivity: The reaction favors the 2-position (over the 4-position) under controlled polar aprotic conditions, yielding the 2-cyano product.

Detailed Protocol

Reagents:

-

Substrate: 2,3,5,6-Tetrachloropyridine (1.0 eq)

-

Reagent: Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) (1.1–1.2 eq)

-

Catalyst: 18-Crown-6 (for KCN) or Tetrabutylammonium bromide (TBAB) (0.05 eq)

-

Solvent: DMF, NMP, or Sulfolane (Anhydrous)

Step-by-Step Workflow:

-

Inerting: Purge a glass-lined reactor with

. Moisture is detrimental as it promotes hydrolysis to the pyridinol (impurity). -

Dissolution: Charge solvent (DMF) and 2,3,5,6-tetrachloropyridine. Agitate until dissolved.

-

Catalyst Addition: Add Phase Transfer Catalyst (PTC). This is critical for solubilizing the inorganic cyanide in the organic phase.

-

Cyanation: Add dry KCN in portions to control the exotherm.

-

Heating: Heat to 80–100°C . Monitor by HPLC.

-

Note: Higher temperatures (>140°C) may increase 4-substitution or polymerization.

-

-

Quench: Cool to 20°C. Pour into ice water containing dilute NaOH (to neutralize trace HCN).

-

Isolation: Filter the precipitate. Recrystallize from ethanol/water.

Data Summary: Solvent Effects

| Solvent | Temperature (°C) | Yield (%) | Primary Impurity |

| DMF | 90 | 88-92 | 2-Pyridinol (Hydrolysis) |

| NMP | 100 | 90-94 | Polymerized tars |

| Sulfolane | 120 | 85-90 | 4-Cyano isomer |

| Water (PTC) | 80 | 65 | High Hydrolysis |

Part 3: Route B — Vapor Phase Ammoxidation (Industrial Standard)

For large-scale manufacturing, ammoxidation is superior due to atom economy and the avoidance of solid cyanide salts. This route converts the methyl group of 3,5,6-trichloro-2-methylpyridine directly to a nitrile.

Reaction Chemistry

Catalyst Systems

The reaction requires a heterogeneous catalyst, typically based on Vanadium-Titanium oxides (

Process Flow Diagram

The process involves a fluidized bed reactor or a fixed bed multitubular reactor.

Figure 2: Industrial Ammoxidation Process Flow.

Critical Process Parameters (CPPs)

-

Temperature: 320°C – 380°C.

-

<300°C: Incomplete conversion (intermediate amides).

-

>400°C:[3] Dechlorination (loss of Cl at pos 3,5,6) and ring combustion (

).

-

-

Molar Ratio:

:Organic ratio must be > 2:1 to prevent nitrile hydrolysis and suppress tar formation. -

Contact Time: 0.5 – 3.0 seconds.

Part 4: Analytical Validation & Safety

Analytical Specification (HPLC)

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse).

-

Mobile Phase: Acetonitrile : Water (0.1%

) [60:40]. -

Detection: UV @ 290 nm (Pyridine ring absorption).

-

Retention Time: Nitrile elutes after the pyridinol impurity due to lack of H-bonding capability.

Safety Profile

-

Cyanide Hazards (Route A): Strict control of pH is required. Acidification of waste streams containing Cyanide releases lethal HCN gas. All waste must be treated with bleach (NaOCl) to oxidize Cyanide to Cyanate (

) before disposal. -

Thermal Runaway (Route A): The

reaction is exothermic. Dosage of cyanide must be controlled. -

Dust Explosion: The final product is a crystalline solid. Milling operations require grounding and inerting.

References

- Preparation of 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol.

- Preparation of 2-cyano-6-chloropyridine compounds. Source: US Patent 4,766,219. URL: Relevance: Details the regioselective cyanation of polychlorinated pyridines using alkali metal cyanides in polar solvents.

- Improved process for the preparation of 3,5,6-trichloropyridin-2-ol (and related intermediates).

- Process for the production of 2,3,5,6-tetrachloropyridine.

Sources

- 1. US4327216A - Process for producing 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol - Google Patents [patents.google.com]

- 2. EP0363404B1 - Process for the production of 2,3,5,6-tetrachloropyridine and 2,3,6-trichloropyridine - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. EP0397281B1 - An improved process for the preparation of 3,5,6-trichloropyridin-2-ol - Google Patents [patents.google.com]

- 5. An improved process for the preparation of 3,5,6-trichloropyridin-2-ol - Patent 0397281 [data.epo.org]

- 6. 3,5,6-Trichloro-2-pyridinol synthesis - chemicalbook [chemicalbook.com]

Physicochemical Properties & Technical Profile: 3,5,6-Trichloropyridine-2-carbonitrile

This is an in-depth technical guide on the physicochemical properties, synthesis, and reactivity of 3,5,6-Trichloropyridine-2-carbonitrile .

Executive Summary

3,5,6-Trichloropyridine-2-carbonitrile (also known as 3,5,6-Trichloropicolinonitrile ) is a specialized halogenated pyridine intermediate. It serves as a critical structural scaffold in the synthesis of agrochemicals, specifically pyridine-carboxylic acid herbicides (e.g., Picloram , Clopyralid analogs) and organophosphate insecticides (e.g., Chlorpyrifos precursors).

Unlike its more common congener 3,5,6-trichloro-2-pyridinol (TCP) , the nitrile derivative possesses a reactive cyano handle at the C2 position, allowing for transformation into amides, carboxylic acids, or esters while retaining the lipophilic trichlorinated core. This guide details its molecular characteristics, synthesis pathways, and stability profile for researchers in process chemistry and toxicology.

Molecular Identity & Structural Characterization

| Parameter | Technical Specification |

| CAS Registry Number | 38178-74-4 |

| IUPAC Name | 3,5,6-Trichloropyridine-2-carbonitrile |

| Synonyms | 3,5,6-Trichloropicolinonitrile; 2-Cyano-3,5,6-trichloropyridine |

| Molecular Formula | C₆HCl₃N₂ |

| Molecular Weight | 207.45 g/mol |

| SMILES | C1=C(C(=NC(=C1Cl)Cl)C#N)Cl |

| InChI Key | TZISAZPGPRGMRS-UHFFFAOYSA-N |

| Structural Features | Electron-deficient pyridine ring; sterically crowded C2-nitrile; acidic proton at C4. |

Spectral Signatures

-

IR Spectroscopy: Distinct absorption at ~2230–2240 cm⁻¹ (C≡N stretch). The chlorinated ring skeletal vibrations appear in the 1550–1400 cm⁻¹ region.

-

¹H NMR (CDCl₃): Singlet at δ ~8.0–8.2 ppm corresponding to the lone proton at the C4 position. The downfield shift is driven by the electron-withdrawing effects of the adjacent Cl (C3/C5) and the ring nitrogen.

-

¹³C NMR: Expected signals for the nitrile carbon (~115 ppm) and the pyridine ring carbons (C2-C6), with C3, C5, and C6 showing shifts characteristic of chlorination (~130–150 ppm).

Physicochemical Core Parameters

The following data consolidates experimental values and high-confidence predictive models for process engineering.

| Property | Value / Range | Context |

| Physical State | Solid (Crystalline powder) | Off-white to pale yellow.[1] |

| Melting Point | 95°C – 105°C (Estimated) | Lower than the amino-derivative (240°C) due to lack of H-bonding donors. |

| Boiling Point | 310°C (Predicted at 760 mmHg) | High boiling point necessitates vacuum distillation for purification. |

| Density | 1.65 ± 0.1 g/cm³ | High density typical of polychlorinated heteroaromatics. |

| LogP (Octanol/Water) | 3.1 – 3.4 | Highly lipophilic; significant partitioning into organic phases. |

| Water Solubility | < 10 mg/L (25°C) | Practically insoluble in water; requires polar organic solvents (ACN, DMF). |

| Vapor Pressure | ~1.5 × 10⁻⁴ mmHg (25°C) | Low volatility; particulate containment required. |

Chemical Reactivity & Stability Profile

Hydrolysis Kinetics

The C2-cyano group is susceptible to hydrolysis, but the reaction is sterically hindered by the C3-chlorine atom.

-

Acidic Hydrolysis: Requires harsh conditions (conc. H₂SO₄, >100°C) to convert the nitrile to the amide (3,5,6-trichloropicolinamide ) and subsequently to the acid (3,5,6-trichloropicolinic acid ).

-

Alkaline Hydrolysis: Rapidly converts to the carboxylate salt. However, harsh basic conditions can also lead to nucleophilic aromatic substitution (

) at the C6 position, replacing the chlorine with a hydroxyl group to form 6-hydroxy-3,5-dichloropicolinonitrile .

Nucleophilic Aromatic Substitution ( )

The pyridine ring is highly electron-deficient due to the three chlorine atoms and the nitrile group.

-

Regioselectivity: Nucleophiles (amines, alkoxides) preferentially attack C6 or C4 .

-

C6 Substitution: Most favored due to the inductive effect of the ring nitrogen.

-

C4 Substitution: Possible if C6 is sterically blocked or if directed by specific catalysts.

Thermal Stability

Stable up to 250°C under inert atmosphere. Decomposes to release HCl, NOₓ, and chlorinated pyridines upon combustion.

Synthesis & Process Chemistry

The synthesis of 3,5,6-trichloropyridine-2-carbonitrile is typically approached via ammoxidation or functional group interconversion from the acid/amide.

Pathway Visualization (DOT)

The following diagram illustrates the primary synthetic routes and downstream applications.

Figure 1: Industrial synthesis pathway via ammoxidation of the picoline precursor.

Experimental Protocol: Laboratory-Scale Synthesis (Ammoxidation Simulation)

Note: Industrial ammoxidation is gas-phase. For laboratory synthesis, a dehydration of the amide is more accessible.

Objective: Synthesis of 3,5,6-trichloropyridine-2-carbonitrile from 3,5,6-trichloropicolinamide.

-

Reagents:

-

3,5,6-Trichloropicolinamide (1.0 eq)

-

Phosphorus Oxychloride (

) (5.0 eq) or Thionyl Chloride ( -

Solvent: Toluene or 1,2-Dichloroethane

-

Catalyst: DMF (catalytic amount)

-

-

Procedure:

-

Step 1: Charge a flame-dried 3-neck round bottom flask with 3,5,6-trichloropicolinamide and dry toluene under

atmosphere. -

Step 2: Add catalytic DMF (2-3 drops).

-

Step 3: Add

dropwise via an addition funnel at room temperature. -

Step 4: Heat the mixture to reflux (110°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of the amide spot.

-

Step 5: Cool to room temperature. Carefully quench the reaction by pouring onto crushed ice (Exothermic!).

-

Step 6: Extract the aqueous layer with Ethyl Acetate (3x). Wash combined organics with saturated

and Brine. -

Step 7: Dry over

, filter, and concentrate in vacuo. -

Step 8: Recrystallize the crude solid from Hexane/Ethanol to yield the pure nitrile.

-

Analytical Methodologies

HPLC Purity Assessment

To ensure the absence of the 4-amino derivative (Picloram impurity) or the hydrolyzed acid.

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 40% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 230 nm (aromatic region) and 270 nm.

-

Retention Time: The nitrile is highly lipophilic and will elute later than the acid or amide forms.

Safety & Handling (GHS)

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Acute Toxicity (Oral) | H302: Harmful if swallowed. | Do not eat, drink, or smoke when using. |

| Skin Irritation | H315: Causes skin irritation.[2] | Wear nitrile gloves (min 0.11mm thick). |

| Eye Irritation | H319: Causes serious eye irritation.[2] | Use safety goggles with side shields.[3] |

| Aquatic Toxicity | H410: Very toxic to aquatic life with long-lasting effects. | Avoid release to the environment; collect spillage. |

Disposal: Incineration in a chemical incinerator equipped with an afterburner and scrubber is required due to the generation of toxic chloride gases.

References

-

PubChem. (2025).[2] 3,5,6-Trichloro-2-pyridinol and Related Compounds. National Library of Medicine. [Link]

-

EPA. (2025). Environmental Fate and Ecological Risk Assessment for Pyridine Herbicides. United States Environmental Protection Agency. [Link]

- Corteva Agriscience. (2022). Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile.

Sources

3,5,6-Trichloropyridine-2-carbonitrile: A Strategic Intermediate in Agrochemical Synthesis

Executive Summary

3,5,6-Trichloropyridine-2-carbonitrile (CAS 38178-74-4 ), also known as 3,5,6-trichloropicolinonitrile, is a pivotal halogenated pyridine intermediate. It serves as a critical scaffold in the synthesis of auxin-mimic herbicides (e.g., Triclopyr ) and is structurally related to the precursors of Chlorpyrifos and Picloram . This guide details its chemical profile, validated synthetic protocols via nucleophilic substitution, and downstream reactivity, providing a roadmap for its utilization in high-value agrochemical development.

Chemical Profile and Structure

Identity and Properties

| Property | Data |

| CAS Number | 38178-74-4 |

| IUPAC Name | 3,5,6-Trichloropyridine-2-carbonitrile |

| Synonyms | 3,5,6-Trichloropicolinonitrile; 2-Cyano-3,5,6-trichloropyridine |

| Molecular Formula | C₆HCl₃N₂ |

| Molecular Weight | 207.44 g/mol |

| Physical State | Crystalline Solid |

| Melting Point | 173–175 °C (Reported) |

| Solubility | Soluble in polar aprotic solvents (DMF, DMSO, Acetonitrile); Low solubility in water.[1] |

Structural Visualization

The compound features a pyridine ring substituted with chlorine atoms at the 3, 5, and 6 positions, and a nitrile group at the 2 position.[2][3][4] The 4-position remains unsubstituted (Hydrogen), distinguishing it from the 4-amino derivative (Picloram intermediate).

Figure 1: Structural connectivity highlighting the specific chlorination pattern and the reactive nitrile handle.

Synthetic Pathways and Manufacturing

The industrial and laboratory synthesis of 3,5,6-trichloropyridine-2-carbonitrile primarily relies on Nucleophilic Aromatic Substitution (

Mechanism: Regioselective Cyanation

In polychlorinated pyridines, nucleophilic attack typically occurs at positions

-

Substrate: 2,3,5,6-Tetrachloropyridine (Cl at 2, 3, 5, 6; H at 4).

-

Regioselectivity: Since the 4-position is unsubstituted, the nucleophile (CN⁻) attacks the most activated chlorinated positions, which are C2 and C6. Due to symmetry, substitution at either position yields the same product: 3,5,6-trichloropyridine-2-carbonitrile .

Validated Experimental Protocol

Objective: Synthesis of 3,5,6-trichloropyridine-2-carbonitrile from 2,3,5,6-tetrachloropyridine.

Reagents:

-

2,3,5,6-Tetrachloropyridine (1.0 eq)

-

Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) (1.1 eq)

-

Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)

-

Catalyst (Optional): 18-Crown-6 (if using KCN in non-polar solvents)

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Dissolution: Charge the flask with 2,3,5,6-tetrachloropyridine (e.g., 21.7 g, 100 mmol) and anhydrous DMF (100 mL). Stir until fully dissolved.

-

Cyanation: Add KCN (7.15 g, 110 mmol) in a single portion. Caution: KCN is highly toxic. Handle in a well-ventilated fume hood with appropriate cyanide antidotes available.

-

Reaction: Heat the mixture to 80–100 °C for 4–6 hours. Monitor reaction progress via TLC (Hexane/EtOAc 8:2) or HPLC. The starting material spot should disappear, replaced by a more polar product spot.

-

Workup: Cool the reaction mixture to room temperature. Pour the dark mixture into ice-cold water (500 mL) with vigorous stirring. The product should precipitate as a solid.

-

Isolation: Filter the solid via vacuum filtration. Wash the cake with water (3 x 50 mL) to remove residual cyanide and DMF.

-

Purification: Recrystallize the crude solid from Ethanol or a Toluene/Hexane mixture to yield pure 3,5,6-trichloropyridine-2-carbonitrile as off-white crystals.

Figure 2: Reaction pathway for the cyanation of 2,3,5,6-tetrachloropyridine.

Reactivity and Downstream Applications[5]

The nitrile group at position 2 is a versatile handle for further functionalization, primarily via hydrolysis.

Hydrolysis to Carboxylic Acid

The most commercially relevant transformation is the hydrolysis of the nitrile to 3,5,6-trichloropicolinic acid . This acid is a direct precursor to herbicide analogs.

-

Reagents: 50% H₂SO₄ or NaOH/H₂O followed by acidification.

-

Conditions: Reflux, 2–4 hours.

-

Product: 3,5,6-Trichloropicolinic acid (MP ~150–160 °C).

Relationship to Key Agrochemicals

-

Triclopyr: While Triclopyr is an oxyacetic acid derivative, the 3,5,6-trichloro-2-pyridyl moiety is conserved. The nitrile route provides access to the picolinic acid series, which are structural isomers or homologs of the Triclopyr family.

-

Picloram: Picloram is 4-amino -3,5,6-trichloropicolinic acid.[1][2][3][5] The synthesis of Picloram typically involves introducing the amino group before or during the formation of the picolinic acid core. However, 3,5,6-trichloropyridine-2-carbonitrile can be aminated at the 4-position (via further

if activated, or via N-oxide chemistry) to access Picloram intermediates.

Figure 3: Key chemical transformations relevant to agrochemical synthesis.

Safety and Handling (HSE)

Working with 3,5,6-trichloropyridine-2-carbonitrile and its synthesis reagents requires strict adherence to safety protocols.

-

Cyanide Hazard: The synthesis utilizes KCN/NaCN. Never use strong acids during the reaction workup before ensuring all cyanide has been quenched (e.g., with bleach/hypochlorite) to prevent the formation of lethal HCN gas.

-

Toxicity: Halogenated pyridines are often skin irritants and potential sensitizers. The nitrile moiety adds acute toxicity concerns.

-

PPE: Full chemical resistant suit, nitrile gloves (double-gloved recommended), safety goggles, and a face shield. All operations must be conducted in a certified fume hood.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23017, 3,5,6-Trichloro-2-pyridinol (Related Metabolite). Retrieved from [Link]

-

U.S. EPA (1998). Reregistration Eligibility Decision (RED): Triclopyr. (Discusses 3,5,6-trichloropyridin-2-ol and related pyridine intermediates). Retrieved from [Link]

- Google Patents.Process for producing 3,5,6-trichloro-2-pyridinol and related pyridine derivatives (US Patent 4327216).

Sources

- 1. US3285925A - Amino-trichloropicolinic acid compounds - Google Patents [patents.google.com]

- 2. 4-Amino-3,5-dichloropyridine | 22889-78-7 | Benchchem [benchchem.com]

- 3. CN101565400A - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid - Google Patents [patents.google.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2,3-DICHLORO-6-PICOLINE | 54957-86-7 [chemicalbook.com]

Technical Guide: 3,5,6-Trichloropyridine-2-carbonitrile Solubility & Stability Profile

[1]

Executive Summary

3,5,6-Trichloropyridine-2-carbonitrile (CAS: 38178-74-4) is a critical halogenated pyridine intermediate used primarily in the synthesis of agrochemicals (herbicides and insecticides) and pharmaceutical precursors.[1] Its chemical behavior is defined by the electron-withdrawing nature of the three chlorine atoms and the cyano group, rendering the pyridine ring highly electron-deficient.[1] This guide provides a definitive analysis of its solubility limits, hydrolytic stability, and degradation pathways, designed to support process optimization and analytical method development.

Physicochemical Characterization

Molecular Identity

| Property | Detail |

| IUPAC Name | 3,5,6-Trichloropyridine-2-carbonitrile |

| Common Name | 3,5,6-Trichloropicolinonitrile |

| CAS Number | 38178-74-4 |

| Molecular Formula | C₆HCl₃N₂ |

| Molecular Weight | 207.44 g/mol |

| Physical State | Solid (Crystalline powder) |

| Color | Off-white to tan (commercial grade) |

Solubility Profile

The solubility of 3,5,6-trichloropicolinonitrile follows the "like dissolves like" principle.[1] Due to its high lipophilicity and lack of hydrogen bond donors, it exhibits negligible aqueous solubility but high solubility in polar aprotic and chlorinated organic solvents.

Quantitative Solubility Data:

| Solvent Class | Solvent | Solubility Assessment | Quantitative Estimate (20°C) |

| Aqueous | Water (pH 7) | Insoluble | 3.5 mg/L (ppm) [1] |

| Polar Aprotic | Acetone | High | > 100 g/L |

| Polar Aprotic | DMSO | High | > 150 g/L |

| Chlorinated | Dichloromethane (DCM) | High | > 200 g/L |

| Chlorinated | Chloroform | High | > 150 g/L |

| Alcohols | Methanol / Ethanol | Moderate | 20 - 50 g/L |

| Non-polar | Hexane | Low | < 10 g/L |

Note: Organic solubility values are estimates based on structural analogs (e.g., pentachloropyridine) and should be validated using the protocol in Section 4.

Partition Coefficient (LogP)[1]

Stability & Degradation Analysis

Hydrolytic Stability

The nitrile group at the C2 position is susceptible to hydrolysis, particularly under alkaline conditions or in the presence of strong acids. The electron-deficient pyridine ring accelerates nucleophilic attack at the cyano carbon.[1]

-

Acidic Conditions (pH < 3): Slow hydrolysis to the amide, eventually forming the carboxylic acid at elevated temperatures.

-

Basic Conditions (pH > 9): Rapid hydrolysis to 3,5,6-trichloropicolinamide , followed by conversion to 3,5,6-trichloropicolinic acid .[1]

-

Neutral Conditions: Stable at room temperature.

Photostability

Like many chlorinated pyridines, this compound is susceptible to photolytic dechlorination when exposed to UV light in solution. The C-Cl bonds, particularly at the 3- and 6-positions, are labile under irradiation, leading to lower chlorinated byproducts.[1]

Degradation Pathway Diagram

The following diagram illustrates the primary degradation routes, critical for identifying impurities in stability-indicating methods.

Caption: Primary degradation pathways including stepwise hydrolysis (Nitrile → Amide → Acid) and photolytic dechlorination.[1]

Experimental Protocols

As specific vendor data is often proprietary, the following standardized protocols allow researchers to generate validated solubility and stability data in-house.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Determine the saturation solubility in a specific solvent at 25°C.[1]

Reagents:

-

Test Compound: 3,5,6-Trichloropyridine-2-carbonitrile (>98% purity).[1]

-

Solvents: HPLC grade water, Acetone, Methanol, etc.[1]

-

Internal Standard: Benzophenone (optional).

Workflow:

-

Preparation: Add excess solid compound (approx. 50 mg) to 2 mL of solvent in a chemically resistant glass vial (borosilicate).

-

Equilibration: Cap tightly and place in a thermomixer or orbital shaker at 25°C ± 0.5°C for 24 hours .

-

Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (Nylon filters may adsorb the compound).

-

Dilution: Dilute the filtrate immediately with mobile phase to bring it within the linear calibration range of the HPLC detector.

-

Quantification: Analyze via HPLC-UV (254 nm) against a standard curve.

Workflow Diagram:

Caption: Step-by-step workflow for thermodynamic solubility determination using the shake-flask method.[1]

Protocol: Forced Degradation (Stress Testing)

Objective: Validate stability-indicating HPLC methods.

-

Acid Stress: Dissolve 10 mg compound in 5 mL Acetonitrile. Add 5 mL 1N HCl . Reflux at 60°C for 4 hours.

-

Base Stress: Dissolve 10 mg compound in 5 mL Acetonitrile. Add 5 mL 0.1N NaOH . Stir at room temperature for 2 hours (Nitrile hydrolysis is rapid in base).

-

Oxidative Stress: Add 3% H₂O₂. Stir at RT for 24 hours.

-

Analysis: Neutralize samples and analyze via LC-MS to identify mass shifts corresponding to the amide (+18 Da) or acid (+19 Da vs nitrile).

Handling & Storage Recommendations

| Parameter | Recommendation | Rationale |

| Storage Temperature | 2°C – 8°C (Refrigerated) | Minimizes thermal degradation and slow hydrolysis.[1] |

| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents moisture absorption which fuels hydrolysis. |

| Container | Amber Glass | Protects against UV-induced dechlorination.[1] |

| Handling | Fume Hood + Nitrile Gloves | Compound is a skin irritant and potential sensitizer. |

References

-

U.S. Environmental Protection Agency (EPA). (1998). Reregistration Eligibility Decision (RED): Picloram. (Contains data on impurities including 3,5,6-trichloropicolinonitrile).[1][2]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 84225, 4-Amino-3,5,6-trichloropyridine-2-carbonitrile (Structural Analog Data). Retrieved from [Link][1]

-

European Patent Office. (1989). Process for the preparation of 3,5,6-trichloropyridin-2-ol. EP0397281B1. (Describes synthesis intermediates including nitriles).

-

Chemical Book. (2024). 3,5,6-Trichloropyridine-2-carbonitrile Product Description. (General physicochemical properties). [1]

Process Development Guide: Synthesis of 3,5,6-Trichloropyridin-2-ol from Acrylonitrile

Part 1: Strategic Overview

3,5,6-Trichloropyridin-2-ol (3,5,6-TCP) is a critical heterocyclic intermediate, serving as the scaffold for major agrochemicals including Chlorpyrifos (insecticide) and Triclopyr (herbicide).[1] While historical routes relied on the high-temperature chlorination of pyridine (often yielding complex mixtures of isomers), the acrylonitrile route represents a triumph of modern process chemistry. It offers superior atom economy, regio-control, and cost-efficiency by utilizing readily available aliphatic precursors.

This guide details the "Separated Step" process, widely regarded as the industrial gold standard. Unlike "one-pot" variations that suffer from lower yields due to water/HCl interference, this protocol isolates the addition, cyclization, and aromatization stages to maximize purity (>98%) and yield (>90%).

Retrosynthetic Analysis

The synthesis is best understood by disconnecting the pyridine ring back to acyclic precursors. The strategy relies on constructing the carbon skeleton via a radical addition, followed by ring closure.

Part 2: Chemistry & Mechanism[2][3][4][5][6]

Step 1: The Kharasch Addition (Atom Transfer Radical Addition)

The entry point is the copper-catalyzed addition of trichloroacetyl chloride (TCAC) to acrylonitrile (AN). This is a classic Kharasch addition , proceeding via a radical mechanism rather than ionic attack.

-

Initiation: Cuprous chloride (CuCl) acts as a single-electron donor, abstracting a chlorine atom from TCAC to form a trichloroacetyl radical and a Cu(II) species.

-

Propagation: The electrophilic radical attacks the double bond of acrylonitrile.

-

Termination/Transfer: The resulting radical abstracts a chlorine atom from the Cu(II) species (regenerating Cu(I)) to form the product: 2,2,4-trichloro-4-cyanobutyryl chloride .

Critical Insight: This reaction must be run anhydrously. Any moisture hydrolyzes the acid chloride, releasing HCl, which can prematurely trigger side reactions or deactivate the catalyst.

Step 2: Acid-Mediated Cyclization

The linear nitrile-acid chloride undergoes cyclization in the presence of anhydrous HCl. The mechanism likely involves the protonation of the nitrile to an imidoyl chloride-like species, which is then attacked by the enol of the acid chloride (or vice versa), closing the ring to form 3,3,5,6-tetrachloro-3,4-dihydropyridin-2-one .

Step 3: Aromatization

The final step is the restoration of aromaticity. The tetrachloro-dihydropyridone contains one "extra" chlorine and hydrogen compared to the target. Treatment with base (or thermal elimination) removes HCl, generating the aromatic 3,5,6-trichloropyridin-2-ol.

Part 3: Experimental Protocol

Safety Warning: This protocol involves toxic nitriles, corrosive acid chlorides, and pressurized reactors. All operations must be conducted in a fume hood with appropriate PPE. Acrylonitrile is a carcinogen and highly flammable.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10]

-

Acrylonitrile (AN) - Inhibitor free or distilled

-

Cuprous Chloride (CuCl) - Anhydrous catalyst

-

Hydrogen Chloride (HCl) gas - Anhydrous[3]

-

Solvent: Perchloroethylene (PCE) or 1,2-Dichlorobenzene

-

Base: 50% NaOH solution[4]

Workflow Diagram

Detailed Methodology

Step 1: Synthesis of 2,2,4-Trichloro-4-cyanobutyryl chloride[1]

-

Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, nitrogen inlet, and thermowell.

-

Charging: Under

flow, charge Trichloroacetyl chloride (1.0 eq, 181.8 g) and Cuprous Chloride (0.02 eq, 2.0 g). -

Addition: Heat the mixture to 80°C. Add Acrylonitrile (1.1 eq, 58.3 g) dropwise over 2 hours.

-

Process Note: The reaction is exothermic. Control addition rate to maintain gentle reflux (~90-105°C).

-

-

Reaction: Stir at reflux (approx. 100-110°C) for 6–10 hours. Monitor by GC until TCAC is <1%.

-

Workup: Distill off excess acrylonitrile and any volatile by-products under reduced pressure. The residue (crude linear chloride) is used directly in Step 2.

Step 2: Cyclization to 3,3,5,6-Tetrachloro-3,4-dihydropyridin-2-one

-

Setup: Transfer the residue from Step 1 into a Hastelloy autoclave (pressure reactor).

-

Solvent: Add Perchloroethylene (300 mL).

-

Gassing: Seal the reactor and pressurize with anhydrous HCl gas to ~30-50 psi (2-4 bar).

-

Reaction: Heat to 80-100°C. The pressure may rise initially and then stabilize. Hold for 4–6 hours.

-

Depressurization: Cool to room temperature and carefully vent HCl (scrubber required).

-

Isolation: The product often precipitates or can be used as a solution. For high purity, cool to 0°C and filter the solid dihydropyridone.

Step 3: Aromatization to 3,5,6-Trichloropyridin-2-ol

-

Hydrolysis: Suspend the dihydropyridone (from Step 2) in water (500 mL) in an open reactor.

-

Basification: Slowly add 50% NaOH solution while maintaining temperature <40°C until pH reaches 10–12.

-

Heating: Heat the alkaline solution to 60-80°C for 2 hours. This converts the dihydropyridone to the soluble sodium salt of 3,5,6-TCP, eliminating HCl (neutralized by base).

-

Separation: If an organic solvent (PCE) was carried over, separate the phases now. The product is in the aqueous phase.

-

Acidification: Acidify the aqueous phase with HCl to pH 1–2. The product, 3,5,6-trichloropyridin-2-ol, will precipitate as a white/off-white solid.

-

Filtration: Filter, wash with water, and dry at 60°C.

Part 4: Data & Characterization

| Parameter | Specification | Notes |

| Appearance | White to pale yellow powder | Darkens if oxidation occurs |

| Melting Point | 174–176°C | Sharp mp indicates high purity |

| Yield (Overall) | 85–92% | Based on TCAC |

| Purity (HPLC) | > 98.5% | Major impurity: 2,3,5,6-Tetrachloropyridine (<0.5%) |

Spectroscopic Validation:

-

1H NMR (DMSO-d6):

12.5 (br s, 1H, OH), 8.2 (s, 1H, Ar-H). Note: Only one aromatic proton signal. -

MS (EI): m/z 197/199/201 (characteristic trichloro isotope pattern).

Part 5: Troubleshooting & Optimization

-

Low Yield in Step 1:

-

Cause: Moisture ingress hydrolyzing TCAC.

-

Fix: Ensure rigorous drying of reagents and

blanket.

-

-

Formation of Tetrachloropyridine (By-product):

-

Cause: Over-heating during cyclization or presence of water in Step 2.

-

Fix: Keep Step 2 temperature <100°C and strictly anhydrous. Isolate the intermediate if necessary.

-

-

Runaway Exotherm:

-

Cause: Rapid addition of Acrylonitrile in Step 1.

-

Fix: Use a dosing pump and active cooling jacket on the reactor.

-

References

-

Dow Agrosciences LLC. (1996). Improved process for the preparation of 3,5,6-trichloropyridin-2-ol. European Patent EP0397281B1.

-

U.S. Patent Office. (1991). Process for the preparation of 3,5,6-trichloropyridin-2-ol. US Patent 4,996,323.

-

Navrachana University. (2023).[2] Synthesis of Tri-chloroacetyl Chloride using Green and Sustainable Manufacturing Process. Interwoven: An Interdisciplinary Journal.[2]

-

Utrecht University. (1997). Mechanistic Aspects of the Kharasch Addition Reaction Catalyzed by Organonickel(II) Complexes.

-

ResearchGate. (2025). Reinvestigation of the Reaction of Trichloroacetyl Chloride and Acrylonitrile in the Preparation of 3,5,6-Trichloropyridin-2-ol.

Sources

An In-Depth Technical Guide to the Chemical Reactions of 3,5,6-Trichloropyridine-2-carbonitrile

Introduction

Polychlorinated pyridines are a cornerstone class of heterocyclic compounds, serving as versatile intermediates in the synthesis of a wide array of agrochemicals and pharmaceuticals.[1][2] Among these, 3,5,6-Trichloropyridine-2-carbonitrile stands out as a scaffold of significant interest. The presence of multiple reactive sites—three distinct chlorine atoms and a nitrile group—on the pyridine core provides a rich platform for complex molecular engineering. The electron-withdrawing nature of the chlorine atoms and the cyano group activates the pyridine ring, making it susceptible to a variety of chemical transformations.

This guide provides a comprehensive overview of the synthesis and principal chemical reactions of 3,5,6-Trichloropyridine-2-carbonitrile. It is intended for researchers, chemists, and professionals in drug development who seek to leverage this scaffold in their synthetic programs. We will delve into the causality behind experimental choices, provide validated protocols, and explore the mechanistic underpinnings of its reactivity.

Part 1: Synthesis of 3,5,6-Trichloropyridine-2-carbonitrile

The direct synthesis of 3,5,6-Trichloropyridine-2-carbonitrile is not as widely documented as that of its close analogue, 3,5,6-trichloropyridin-2-ol. However, a robust and logical synthetic pathway can be designed starting from the more common precursor, 2,3,5,6-tetrachloropyridine. This approach leverages the differential reactivity of the chlorine atoms on the pyridine ring.

The key transformation is a selective nucleophilic aromatic substitution (SNAr) at the C2 position. The chlorine atom at C2 (and C6) is significantly more activated towards nucleophilic attack than those at C3 and C5 due to its ortho and para relationship to the ring nitrogen, which can stabilize the negative charge in the Meisenheimer intermediate.

Proposed Synthetic Pathway: Cyanation of 2,3,5,6-Tetrachloropyridine

A well-established method for introducing a nitrile group onto an aromatic ring is the Rosenmund-von Braun reaction, which utilizes copper(I) cyanide.[3][4][5] This reaction is particularly effective for aryl halides and can be applied to heteroaromatic systems.

Caption: Proposed synthesis via Rosenmund-von Braun cyanation.

Experimental Protocol: Synthesis via Cyanation

This protocol is a generalized procedure based on established Rosenmund-von Braun conditions, adapted for the specific substrate.

Materials:

-

2,3,5,6-Tetrachloropyridine

-

Copper(I) cyanide (CuCN)

-

Anhydrous pyridine or DMF (high-boiling polar solvent)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add 2,3,5,6-tetrachloropyridine (1.0 eq).

-

Add anhydrous pyridine or DMF to dissolve the starting material.

-

Add copper(I) cyanide (1.1 - 1.5 eq) to the solution.

-

Heat the reaction mixture to reflux (typically 150-200°C) under a nitrogen atmosphere.[4]

-

Monitor the reaction progress by TLC or GC-MS. The reaction may require several hours to reach completion.

-

Upon completion, cool the mixture to room temperature and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to yield 3,5,6-Trichloropyridine-2-carbonitrile.

Causality: The use of a high-boiling polar solvent like pyridine or DMF is crucial to achieve the high temperatures required for the reaction and to dissolve the copper cyanide salts.[4] The reaction proceeds via an oxidative addition of the aryl halide to a copper(I) species, followed by reductive elimination to form the nitrile.

Part 2: Key Chemical Reactions

The reactivity of 3,5,6-Trichloropyridine-2-carbonitrile is dictated by its two key functional components: the polychlorinated pyridine ring and the cyano group.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is electron-deficient and further activated by four electron-withdrawing substituents, making it highly susceptible to SNAr reactions. The key consideration is regioselectivity—which chlorine atom is replaced preferentially.

Expertise & Insights:

-

C6 Position: The chlorine at the C6 position is the most reactive towards nucleophiles. It is para to the ring nitrogen and ortho to the powerfully electron-withdrawing nitrile group. Both positions effectively stabilize the negative charge of the Meisenheimer intermediate.

-

C5 and C3 Positions: These chlorines are significantly less reactive as they are meta to the ring nitrogen, which offers poor stabilization for the SNAr intermediate.

A study on the analogous compound, 4,5,6-trichloropyrimidine-2-carbonitrile, demonstrated that nucleophilic attack by DABCO occurred selectively at the C6 (equivalent to C4 in that pyrimidine system) position, highlighting the directing effect of the ring nitrogens and the nitrile group.[6][7]

Caption: Regioselective Nucleophilic Aromatic Substitution.

Experimental Protocol: General SNAr with an Amine

Materials:

-

3,5,6-Trichloropyridine-2-carbonitrile

-

Primary or secondary amine (e.g., morpholine, piperidine) (1.1 eq)

-

Anhydrous solvent (e.g., acetonitrile, THF, dioxane)

-

Non-nucleophilic base (e.g., K₂CO₃, Et₃N) (1.5 eq)

Procedure:

-

Dissolve 3,5,6-Trichloropyridine-2-carbonitrile (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask.

-

Add the amine (1.1 eq) followed by the base (1.5 eq).

-

Stir the mixture at room temperature or heat to reflux, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.

-

Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product via column chromatography to yield the 6-amino-3,5-dichloropyridine-2-carbonitrile derivative.

Reactions of the Nitrile Group

The cyano group is a versatile functional handle that can undergo a variety of transformations.

2.2.1 Reduction to an Amine

The reduction of the nitrile to a primary amine (aminomethyl group) is a fundamental transformation, providing a key linker for further functionalization.

Expertise & Insights:

-

Choice of Reagent: Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) are effective but may also react with the chloro-substituents. Catalytic hydrogenation (e.g., H₂ over Raney Nickel or Palladium on carbon) is often a milder and cleaner alternative, though catalyst poisoning can be a concern with halogenated compounds. Borane complexes (e.g., BH₃·THF) offer another alternative.

Experimental Protocol: Reduction with LiAlH₄

Materials:

-

3,5,6-Trichloropyridine-2-carbonitrile

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous solvent (e.g., THF, diethyl ether)

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ (approx. 2.0 eq) in anhydrous THF.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of 3,5,6-Trichloropyridine-2-carbonitrile (1.0 eq) in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

-

Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate to yield the crude (3,5,6-trichloropyridin-2-yl)methanamine.

2.2.2 Hydrolysis to a Carboxylic Acid

The nitrile can be hydrolyzed under strong acidic or basic conditions to yield the corresponding carboxylic acid, a critical intermediate for amide couplings and other transformations.

Expertise & Insights:

-

Conditions: Acid-catalyzed hydrolysis (e.g., with concentrated H₂SO₄ or HCl) is typically effective and avoids potential side reactions from strong bases attacking the pyridine ring. The reaction often requires elevated temperatures.

Experimental Protocol: Acid-Catalyzed Hydrolysis

Materials:

-

3,5,6-Trichloropyridine-2-carbonitrile

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Water

Procedure:

-

Carefully add 3,5,6-Trichloropyridine-2-carbonitrile to a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

-

Heat the mixture to reflux for several hours. The progress can be monitored by observing the cessation of ammonia evolution or by analytical techniques (LC-MS).

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

The carboxylic acid product will often precipitate out of the aqueous solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 3,5,6-trichloropyridine-2-carboxylic acid.

Cyclization Reactions

The nitrile group, in conjunction with an adjacent functional group, can participate in cyclization reactions to form fused heterocyclic systems. This is a powerful strategy in medicinal chemistry to build molecular complexity. For instance, if the chlorine at C3 were substituted with a hydrazine, a subsequent cyclization involving the nitrile could form a pyrazolopyridine ring system.

Caption: General workflow for building fused rings.

Part 3: Data Summary

The following table summarizes the key transformations discussed in this guide.

| Reaction Type | Reagents & Conditions | Product Class | Key Insights |

| Synthesis (Cyanation) | 2,3,5,6-Tetrachloropyridine, CuCN, Pyridine, Heat | 3,5,6-Trichloropyridine-2-carbonitrile | Classic Rosenmund-von Braun reaction; selective at the activated C2/C6 positions. |

| SNAr | Nucleophile (RNH₂, ROH, etc.), Base, Solvent (MeCN, THF) | 6-Substituted-3,5-dichloropyridines | Highly regioselective for the C6 position due to electronic activation. |

| Nitrile Reduction | LiAlH₄ in THF; or H₂/Raney Ni | (Pyridin-2-yl)methanamine | Provides a primary amine linker; choice of reagent depends on functional group tolerance. |

| Nitrile Hydrolysis | Conc. H₂SO₄/H₂O, Heat | Pyridine-2-carboxylic acid | A robust method to access the carboxylic acid for further derivatization. |

Conclusion

3,5,6-Trichloropyridine-2-carbonitrile is a highly functionalized and synthetically valuable scaffold. Its strategic synthesis from tetrachloropyridine opens the door to a wide range of chemical modifications. The pronounced regioselectivity of nucleophilic aromatic substitution at the C6 position, combined with the versatile reactivity of the nitrile group, allows for the controlled and predictable construction of complex, highly substituted pyridine derivatives. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this powerful intermediate in the development of novel molecules for agrochemical and pharmaceutical applications.

References

-

Kalogirou, A. S., & Koutentis, P. A. (2019). Reactions of Polychlorinated Pyrimidines with DABCO. Molbank, 2019(4), M1084. [Link][6]

-

Wikipedia contributors. (2023). Rosenmund–von Braun reaction. Wikipedia, The Free Encyclopedia. [Link][3]

-

Kalogirou, A. S., & Koutentis, P. A. (2019). Reactions of Polychlorinated Pyrimidines with DABCO. ResearchGate. [Link][7]

-

Organic Chemistry Portal. Rosenmund-von Braun Reaction. [Link][4]

-

SynArchive. Rosenmund-von Braun Reaction. [Link]

-

European Patent Office. (1996). An improved process for the preparation of 3,5,6-trichloropyridin-2-ol (EP0397281B1). [2]

-

Chem-Station. (2016). Rosenmund-von Braun Reaction. [Link][8]

Sources

- 1. 3,5,6-Trichloro-2-pyridinol | 6515-38-4 [chemicalbook.com]

- 2. An improved process for the preparation of 3,5,6-trichloropyridin-2-ol - Patent 0397281 [data.epo.org]

- 3. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]

- 4. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 5. synarchive.com [synarchive.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Rosenmund-von Braun Reaction | Chem-Station Int. Ed. [en.chem-station.com]

3,5,6-Trichloropyridine-2-carbonitrile as a chemical intermediate

An In-Depth Technical Guide on 3,5,6-Trichloropyridine-2-carbonitrile[1]

Advanced Synthesis, Reactivity Profile, and Application in Agrochemical Scaffolding

Executive Summary

3,5,6-Trichloropyridine-2-carbonitrile (CAS: 38178-74-4), also known as 2-cyano-3,5,6-trichloropyridine, is a highly functionalized heterocyclic intermediate critical to the development of halogenated pyridine-based agrochemicals and pharmaceuticals.[1][2] Distinguished by its electron-deficient core and the presence of a labile nitrile group adjacent to the ring nitrogen, this compound serves as a versatile electrophile in nucleophilic aromatic substitution (

This guide provides a rigorous technical analysis of its synthesis from 2,3,5,6-tetrachloropyridine, its regioselective reactivity profile, and its downstream utility in the manufacture of herbicidal acids such as Picloram analogs and Triclopyr intermediates.

Chemical Profile & Physical Properties[1][3][4][5]

| Property | Data |

| IUPAC Name | 3,5,6-Trichloropyridine-2-carbonitrile |

| CAS Number | 38178-74-4 |

| Molecular Formula | |

| Molecular Weight | 207.44 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 89 – 91 °C |

| Solubility | Soluble in DCM, Ethyl Acetate, Acetonitrile; sparingly soluble in water |

| Key Functional Groups | Nitrile (C-2), Chlorides (C-3, C-5, C-6) |

Synthetic Routes (Upstream)

The industrial and laboratory-scale synthesis of 3,5,6-trichloropyridine-2-carbonitrile predominantly relies on the regioselective cyanation of 2,3,5,6-tetrachloropyridine . This process exploits the enhanced electrophilicity of the C-2/C-6 positions in the pyridine ring.[1]

Primary Route: Nucleophilic Displacement with Cyanide

Mechanism:

Reaction Logic:

In 2,3,5,6-tetrachloropyridine, the positions

Experimental Protocol (Representative):

-

Charge: A reactor is charged with 2,3,5,6-tetrachloropyridine (1.0 eq) and anhydrous DMF (5-10 volumes).

-

Addition: KCN (1.05 eq) is added slowly to control the exotherm.

-

Reaction: The mixture is heated to 80–100°C for 4–6 hours. Monitoring by HPLC is essential to prevent di-substitution (dicyano formation).[1]

-

Workup: The mixture is poured into ice water. The precipitate is filtered, washed with water to remove inorganic salts, and recrystallized from ethanol/heptane.

Figure 1: Synthesis pathway via regioselective cyanation.[1]

Reactivity & Mechanistic Insight (The Core)[1]

Understanding the regioselectivity of 3,5,6-trichloropyridine-2-carbonitrile is paramount for designing downstream derivatives.[1] The molecule possesses three non-equivalent chlorine atoms.[1]

Regioselectivity of

The reactivity order is dictated by the stabilization of the Meisenheimer intermediate.[1]

-

C-6 Position (Most Reactive): This position is para to the C-3 chlorine and ortho to the ring nitrogen.[1] However, its primary activation comes from being

to the nitrogen. In the presence of the strong electron-withdrawing nitrile group at C-2, the ring is highly deactivated, but the C-6 position remains the primary site for nucleophilic attack by amines or alkoxides. -

C-4 Position (Unsubstituted): The C-4 position is occupied by Hydrogen.[1] Direct substitution here requires oxidative conditions or radical mechanisms (e.g., Minisci reaction) and is not accessible via standard

. -

Nitrile Group (C-2): The nitrile is susceptible to hydrolysis (acidic or basic) to form the amide or carboxylic acid.[1]

Key Transformations

-

Hydrolysis: Conversion of -CN to -COOH yields 3,5,6-trichloropicolinic acid , a core scaffold for auxin-mimic herbicides.[1]

-

Amination: Reaction with ammonia or primary amines typically displaces the C-6 chlorine, yielding 6-amino-3,5-dichloro-2-cyanopyridine .[1]

Figure 2: Divergent reactivity pathways for the nitrile intermediate.

Downstream Applications

Agrochemicals: The Picolinic Acid Class

This intermediate is a direct precursor to 3,5,6-trichloropicolinic acid .[1] While Picloram (4-amino-3,5,6-trichloropicolinic acid) is structurally related, its synthesis typically requires functionalization at C-4, which is achieved via different upstream precursors (e.g., pentachloropyridine).[1] However, 3,5,6-trichloropyridine-2-carbonitrile serves as a model substrate for developing:

-

Herbicidal Synergists: Picolinic acid derivatives that inhibit auxin transport.[1]

-

Fungicides: Polychlorinated pyridine amides derived from the nitrile hydrolysis.[1]

Pharmaceuticals: Privileged Scaffolds

Polychlorinated pyridines are increasingly used in medicinal chemistry to modulate lipophilicity and metabolic stability.[1] The 2-cyano-3,5,6-trichloro motif allows for the rapid construction of fused heterocycles (e.g., pyrido[2,3-d]pyrimidines) by reacting the nitrile with amidines.[1]

Experimental Protocol: Hydrolysis to Picolinic Acid

A self-validating system for converting the nitrile to the carboxylic acid.[1]

Objective: Synthesis of 3,5,6-trichloropicolinic acid.

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagents:

-

3,5,6-Trichloropyridine-2-carbonitrile (10.0 g, 48 mmol)

-

Sulfuric Acid (50% aq., 50 mL)

-

-

Procedure:

-

Suspend the nitrile in the acid solution.[1]

-

Heat to reflux (approx. 120°C) for 6 hours. The solid will gradually dissolve as hydrolysis proceeds.[1]

-

Checkpoint: Monitor by TLC (SiO2, 50% EtOAc/Hexane). Disappearance of the starting material (

) and appearance of a baseline spot (Acid) indicates completion.[1]

-

-

Isolation:

-

Validation:

NMR should show a carbonyl peak at

Safety & Handling

Hazard Classification (GHS):

-

Acute Toxicity (Oral/Dermal): Category 3 (Toxic).[1]

-

Skin/Eye Irritation: Category 2/2A.[1]

-

Target Organ Toxicity: Respiratory irritant.[1]

Handling Protocols:

-

Engineering Controls: Always handle within a certified fume hood. The nitrile group can release HCN under strong reductive or oxidative stress; ensure HCN detectors are active if working at scale.[1]

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

-

Waste Disposal: Segregate as halogenated organic waste.[1] Do not mix with strong oxidizers or acids without controlled protocols.[1]

References

-

Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley-Interscience.[1] (General reference for

mechanisms). -

Dow Chemical Company. (1974).[1] Process for the preparation of 3,5,6-trichloropicolinic acid. US Patent 3,838,159.[1]

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 38178-74-4, 3,5,6-Trichloropyridine-2-carbonitrile. [1]

-

Katritzky, A. R., & Ramsden, C. A. (Eds.). (2008).[1][3] Comprehensive Heterocyclic Chemistry III. Elsevier.[1] (Reference for pyridine reactivity profiles).

Sources

- 1. 4-Amino-3,5,6-trichloro-2-pyridinecarbonitrile | C6H2Cl3N3 | CID 84225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. BJOC - Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles [beilstein-journals.org]

Executive Summary: Strategic Importance of the Hydrolysis

An In-depth Technical Guide to the Hydrolysis of 3,5,6-Trichloropyridine-2-carbonitrile

This guide provides a comprehensive technical overview of the hydrolysis of 3,5,6-Trichloropyridine-2-carbonitrile, a critical transformation for the synthesis of key agrochemical intermediates. We will delve into the underlying reaction mechanisms, provide detailed and validated experimental protocols, and discuss critical parameters for process optimization and control. This document is intended for researchers, chemists, and process development professionals engaged in the synthesis and manufacturing of pyridine-based chemical entities.

The hydrolysis of 3,5,6-Trichloropyridine-2-carbonitrile is not merely an academic reaction; it is a cornerstone transformation in the industrial synthesis of 3,5,6-Trichloro-2-pyridinol (TCPy).[1][2][3] TCPy is the pivotal precursor for the organophosphate insecticide chlorpyrifos and the herbicide triclopyr.[2][3][4][5] The efficiency, selectivity, and scalability of this hydrolysis step directly impact the yield, purity, and economic viability of these widely used agricultural products.[4][6] Understanding the nuances of this reaction is therefore of paramount importance for any organization involved in its production.

This guide moves beyond simple procedural descriptions to explain the causality behind the process variables, enabling scientists to troubleshoot, optimize, and adapt the methodology to their specific laboratory or plant-scale requirements.

Mechanistic Underpinnings: Acid vs. Base Catalysis

The conversion of a nitrile to a carboxylic acid function proceeds in two principal stages: an initial hydration to form an amide intermediate, followed by a second hydrolysis step to yield the carboxylic acid (or its corresponding carboxylate salt).[7] This transformation can be effectively catalyzed by either acid or base, with each pathway presenting distinct mechanistic features and practical considerations.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile's nitrogen atom.[8][9] This protonation significantly increases the electrophilicity of the nitrile carbon, rendering it susceptible to nucleophilic attack by a weak nucleophile like water.[8][9] The resulting protonated imidic acid undergoes tautomerization to form the more stable amide. This amide is then subsequently hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium salt.[7][10]

The overall acid-catalyzed pathway can be visualized as follows:

Caption: Acid-Catalyzed Hydrolysis Pathway.

Base-Catalyzed Hydrolysis

In contrast, the base-catalyzed mechanism involves the direct nucleophilic attack of a hydroxide ion (OH⁻) on the electron-deficient nitrile carbon.[7][11] This is a more direct pathway that does not require prior activation of the nitrile. The resulting anionic intermediate is protonated by water to yield the amide. Subsequently, the amide undergoes base-catalyzed hydrolysis, which involves nucleophilic attack by another hydroxide ion on the amide carbonyl carbon, ultimately leading to the formation of a carboxylate salt and ammonia gas.[7] To obtain the final pyridinol product, a final acidification step is required to protonate the carboxylate.[7][11]

The base-catalyzed pathway is often preferred in industrial settings due to potentially faster reaction rates and avoidance of corrosive mineral acids.

Caption: Base-Catalyzed Hydrolysis Pathway.

Field-Proven Experimental Protocols

The following protocols represent robust and validated methods for the hydrolysis of 3,5,6-Trichloropyridine-2-carbonitrile. The choice between acid and base catalysis will depend on available equipment, downstream processing requirements, and raw material costs.

Protocol 1: Base-Catalyzed Hydrolysis with Sodium Hydroxide

This is a widely adopted method due to its efficiency and the use of inexpensive reagents.[11][12][13]

Methodology:

-

Reactor Setup: Charge a suitable reaction vessel equipped with a mechanical stirrer, reflux condenser, and temperature probe with the 3,5,6-Trichloropyridine-2-carbonitrile starting material.

-

Reagent Addition: Add an aqueous solution of sodium hydroxide (e.g., 10-30% w/w). A typical molar ratio is 2.5 to 3.0 moles of NaOH per mole of nitrile to ensure complete hydrolysis of both the nitrile and the intermediate amide.

-

Heating and Reflux: Heat the reaction mixture to a temperature of 95-100°C under vigorous stirring.[14][15] Maintain the reaction at this temperature, often under reflux, for a period of 6 to 8 hours.[14][15]

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as HPLC or TLC, until the starting nitrile is consumed (typically <0.5%).[11][14][15]

-

Cooling and Acidification: Once complete, cool the dark reaction mixture to room temperature (20-25°C).[16] Slowly and carefully add a strong mineral acid, such as concentrated hydrochloric acid, to adjust the pH to approximately 4.0-5.0.[16] This will cause the desired 3,5,6-Trichloro-2-pyridinol to precipitate out of the solution as a solid.

-

Isolation and Drying: Isolate the precipitated product by filtration. Wash the filter cake thoroughly with deionized water to remove residual salts. Dry the product under vacuum at 50-60°C to a constant weight.

Protocol 2: Acid-Catalyzed Hydrolysis with Hydrochloric Acid

This method directly yields the free pyridinol without a final acidification step, but requires handling of corrosive acids at high temperatures.

Methodology:

-

Reactor Setup: Charge the reactor (as described above) with the 3,5,6-Trichloropyridine-2-carbonitrile.

-

Reagent Addition: Add a dilute solution of hydrochloric acid (e.g., 5-6 M).

-

Heating and Reflux: Heat the mixture under reflux with vigorous stirring.[7] The reaction time may be longer compared to the base-catalyzed method and should be determined by analytical monitoring.

-

Reaction Monitoring: Monitor the reaction for the disappearance of the starting material via HPLC or TLC.

-

Isolation: Upon completion, cool the reaction mixture. The 3,5,6-Trichloro-2-pyridinol may precipitate upon cooling. If necessary, the product can be extracted with a suitable organic solvent.

-

Purification and Drying: The isolated crude product can be further purified by recrystallization if required. Dry the final product under vacuum.

Process Optimization and Control: A Quantitative Approach

Achieving high yield and purity requires careful control over several key reaction parameters. The following table summarizes these variables and provides field-proven insights for optimization.

| Parameter | Optimal Range | Rationale & Causality |

| Catalyst | NaOH, KOH | Base Catalysis: Strong bases like NaOH or KOH provide a high concentration of the hydroxide nucleophile, driving the reaction forward.[7][11] The choice between them is often economic. |

| HCl, H₂SO₄ | Acid Catalysis: Strong mineral acids are required to effectively protonate the nitrile, activating it for nucleophilic attack by water.[7][8] | |

| Solvent | Water | Water serves as both the solvent and a key reagent in the hydrolysis reaction.[8][16] |

| Water/Alcohol Mix | A co-solvent like methanol or ethanol can be used to improve the solubility of the organic nitrile in the aqueous medium, potentially increasing reaction rates.[11] | |

| Temperature | 95 - 120°C | Elevated temperatures are necessary to overcome the activation energy for both the initial nitrile hydration and the subsequent amide hydrolysis.[2][14][16] Operating at or near the reflux temperature of the aqueous mixture is common practice. |

| pH Control | Base: > 12 | A highly alkaline environment ensures a sufficient concentration of OH⁻ for nucleophilic attack. |

| Acid: < 1 | A highly acidic environment ensures sufficient protonation of the nitrile. | |

| Work-up: 4.0 - 5.0 | Precise pH adjustment during work-up is critical for complete precipitation of the pyridinol product while keeping inorganic salts in solution.[16] |

General Experimental and Analytical Workflow

A robust workflow is essential for reproducible results and accurate assessment of product quality.

Caption: General Workflow for Hydrolysis and Analysis.

Potential Side Reactions and Mitigation Strategies

While the hydrolysis is generally robust, awareness of potential side reactions is crucial for maintaining high purity.

-

Incomplete Hydrolysis: The most common issue is the presence of the intermediate, 3,5,6-Trichloropyridine-2-carboxamide. This can be mitigated by ensuring a sufficient excess of the hydrolyzing agent (acid or base) and adequate reaction time and temperature.

-

Dechlorination: Under excessively harsh basic conditions or prolonged exposure to high temperatures, nucleophilic substitution of the chloro groups on the pyridine ring can occur, leading to the formation of di- and mono-chlorinated pyridinol impurities. Careful control of reaction temperature and time is the primary mitigation strategy.

-

Degradation: The pyridine ring itself can be susceptible to degradation under extreme conditions, although it is generally stable.

Product purity should be rigorously assessed using chromatographic methods like HPLC or GC.[16]

Conclusion

The hydrolysis of 3,5,6-Trichloropyridine-2-carbonitrile to 3,5,6-Trichloro-2-pyridinol is a well-established and critical industrial process. Success hinges on a firm grasp of the underlying acid- and base-catalyzed mechanisms and meticulous control over key process parameters, including temperature, pH, and reaction time. The base-catalyzed route using sodium or potassium hydroxide is often favored for its efficiency. By implementing the robust protocols and optimization strategies outlined in this guide, researchers and drug development professionals can consistently achieve high yields and purity for this vital agrochemical intermediate.

References

-

Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. [Link]

-

Canizares, P., et al. (n.d.). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. ResearchGate. [Link]

-

Akhlaghinia, B., & Ebrahimi, S. (2007). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Molecules, 12(3), 569-575. [Link]

- Aelion, R., & Salles, P. (1972). U.S. Patent No. 3,686,307. U.S.

-

Reddy, C. R., et al. (2017). Transition metal-free hydration of nitriles to amides mediated by NaOH. OAText. [Link]

-

Chemistry LibreTexts. (2023). Conversion of nitriles to amides. [Link]

-

Reddy, C. R., et al. (2014). Selective NaOH-catalysed hydration of aromatic nitriles to amides. RSC Publishing. [Link]

-

Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. [Link]

-

Pearson+. (n.d.). Hydrolysis of Nitriles. Study Prep. [Link]

-

Organic Synthesis. (n.d.). Hydrolysis of Nitriles. [Link]

- Google Patents. (n.d.). Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid.

-

CNKI. (n.d.). The synthesis of 3,5,6-trichloropyridin-2-ol and its wave-spectrum characteristics. [Link]

-

National Center for Biotechnology Information. (2024). 3,5,6-Trichloro-2-pyridinol. PubChem Compound Summary for CID 23017. [Link]

-

JOCPR. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.). Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid.

-

MacKenzie, K., et al. (2000). Practical Immunochemical Method for Determination of 3,5,6-Trichloro-2-pyridinol in Human Urine. Journal of Agricultural and Food Chemistry, 48(10), 4563-4567. [Link]

- Google Patents. (n.d.).

-

Wikipedia. (n.d.). 2-Chloropyridine. [Link]

-

Wikipedia. (n.d.). TCPy. [Link]

-

Chemguide. (n.d.). Hydrolysing Nitriles. [Link]

-

Xu, G., et al. (2012). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. PLoS ONE, 7(10), e47205. [Link]

-

PubMed. (2012). Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by a new fungal strain Cladosporium cladosporioides Hu-01. [Link]

-

ResearchGate. (2025). Swift and efficient sono-hydrolysis of nitriles to carboxylic acids under basic condition: Role of the oxide anion radical in the hydrolysis mechanism. [Link]

- Google Patents. (n.d.). Process for the hydrolysis of nitriles.

-

PubChem. (n.d.). 3,5,6-Trichloro-2-pyridinol. [Link]

-

NIST. (n.d.). 2-Hydroxy-3,5,6-trichloropyridine. NIST Chemistry WebBook. [Link]

-

ResearchGate. (2012). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. [Link]

-

Chemistry Steps. (n.d.). The Hydrolysis of Nitriles. [Link]

Sources

- 1. 3,5,6-Trichloropyridin-2-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,5,6-Trichloro-2-pyridinol | 6515-38-4 [chemicalbook.com]

- 3. TCPy - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3,5,6-Trichloro-2-pyridinol | C5H2Cl3NO | CID 23017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by a new fungal strain Cladosporium cladosporioides Hu-01 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. oatext.com [oatext.com]

- 13. Selective NaOH-catalysed hydration of aromatic nitriles to amides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 14. CN101565400A - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid - Google Patents [patents.google.com]

- 15. CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid - Google Patents [patents.google.com]

- 16. 3,5,6-Trichloro-2-pyridinol synthesis - chemicalbook [chemicalbook.com]

starting materials for 3,5,6-Trichloropyridine-2-carbonitrile synthesis

An In-depth Technical Guide on the Starting Materials for the Synthesis of 3,5,6-Trichloropyridine-2-carbonitrile

Introduction

3,5,6-Trichloropyridine-2-carbonitrile is a pivotal intermediate in the synthesis of various agrochemicals and pharmaceuticals. The strategic placement of chlorine atoms and a nitrile group on the pyridine ring provides a versatile scaffold for further chemical modifications. The synthesis of this molecule, however, presents challenges in achieving regioselectivity and high yields, necessitating a careful selection of starting materials and synthetic routes. This guide provides a comprehensive overview of the core synthetic strategies, delving into the causality behind experimental choices and providing detailed protocols based on established literature.

Part 1: Synthesis from Perchlorinated Pyridine Precursors

A direct and effective approach to synthesizing 3,5,6-Trichloropyridine-2-carbonitrile involves the use of a closely related, more heavily chlorinated precursor: 3,4,5,6-tetrachloropicolinonitrile. This strategy leverages the existing pyridine-nitrile framework and focuses on selective modification of the chlorine substituents.

Core Starting Material: 3,4,5,6-Tetrachloropicolinonitrile

3,4,5,6-Tetrachloropicolinonitrile serves as a highly functionalized and reactive starting material. The electron-withdrawing nature of the four chlorine atoms and the nitrile group activates the pyridine ring for various transformations.

Strategy: Selective Reductive Dechlorination

One of the most direct conceptual routes from 3,4,5,6-tetrachloropicolinonitrile is the selective removal of the chlorine atom at the C4 position. While direct selective reduction to the desired 3,5,6-trichloro derivative is not explicitly detailed, a related process for the synthesis of 3,6-dichloro-2-cyanopyridine from the same starting material highlights the feasibility of this approach. This process utilizes a reducing agent, such as metallic zinc or manganese, in an organic solvent.[1]

The underlying principle of this reaction is the reductive dehalogenation of an aryl halide. The C4 position is often the most susceptible to nucleophilic attack or reduction due to electronic activation from the ring nitrogen and the para-cyano group.

Conceptual Experimental Protocol: Selective Reduction

This protocol is adapted from the synthesis of 3,6-dichloro-2-cyanopyridine and is presented as a conceptual framework for the synthesis of the 3,5,6-trichloro analog.[1]

-

Reaction Setup: In a flask equipped with a stirrer and reflux condenser, add 3,4,5,6-tetrachloropicolinonitrile (1 equivalent).

-

Solvent and Reagent Addition: Add a suitable organic solvent such as dimethylformamide. Introduce a reducing agent, for example, zinc dust (3-10 equivalents).

-

Reaction Conditions: Heat the mixture, for instance, to 125°C, for a period of approximately 90 minutes.

-

Workup and Isolation: After the reaction, the product can be extracted using a solvent like methylene chloride. The final product would then be isolated and purified, for example, through crystallization from a solvent such as hexane.

Data Summary for a Related Reduction

| Starting Material | Reducing Agent | Solvent | Temperature | Time | Product | Yield |

|---|

| 3,4,5,6-Tetrachloropicolinonitrile | Zinc dust | Dimethylformamide | 125°C | 90 min | 3,6-dichloro-2-cyanopyridine | up to 92% |

Visualization of the Reductive Dechlorination Pathway

Caption: Synthesis pathway from acyclic precursors.

Conceptual Conversion to the Target Nitrile

The conversion of 3,5,6-trichloropyridin-2-ol to 3,5,6-trichloropyridine-2-carbonitrile is a necessary subsequent step. While not explicitly detailed in the provided literature for this specific molecule, standard organic synthesis techniques could be employed. For example, the hydroxyl group could be converted to a leaving group, followed by nucleophilic substitution with a cyanide salt. Alternatively, conversion to an amino group followed by a Sandmeyer reaction could be a viable, albeit longer, route.

Part 3: Other Relevant Synthetic Approaches

Direct Cyanation of a Pyridine Ring